molecular formula C11H19NO6 B11747379 (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid

Cat. No.: B11747379
M. Wt: 261.27 g/mol
InChI Key: CSNNEGCYWCLURA-NSHDSACASA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions. During peptide synthesis, the Boc group is removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The compound’s reactivity and stability make it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanedioic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis, where the Boc group can be selectively removed under mild conditions, allowing for precise control over the synthesis process.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

CSNNEGCYWCLURA-NSHDSACASA-N

Isomeric SMILES

C[C@](CCC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O

Origin of Product

United States

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